3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a chlorophenyl group
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the compound) is the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, potentially disrupting its normal function. Additionally, a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme by the compound affects the phosphoinositide pathway , which is linked to cell motility . This disruption can lead to changes in the downstream effects of this pathway, potentially impacting the ability of tumor cells to invade and disseminate.
Result of Action
The compound has been shown to have anti-proliferative activity against a host of breast cancer cell lines . Its IC50 values are in the low nanomolar range . Flow cytometry experiments revealed that the compound arrests the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the amino and chlorophenyl groups. Key steps in the synthesis include:
Cyclization: Formation of the thienoquinoline core through cyclization reactions.
Amination: Introduction of the amino group using reagents such as ammonia or amines.
Substitution: Introduction of the chlorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Another thienoquinoline derivative with similar structural features.
3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Differing by the presence of a nitro group instead of a chloro group.
Uniqueness
The uniqueness of 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific substitution pattern and its potent inhibitory effects on PLC-γ, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCROHCXCDYKVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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